Furo[3,2-B]pyridin-2-OL
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furo[3,2-b]pyridin-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-7-4-5-6(10-7)2-1-3-8-5/h1-4,9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXONXBNMAFQHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(O2)O)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719750 | |
| Record name | Furo[3,2-b]pyridin-2(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88011-99-8 | |
| Record name | Furo[3,2-b]pyridin-2(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Reaction Mechanisms of Furo 3,2 B Pyridin 2 Ol and Its Congeners
Electrophilic Aromatic Substitution Reactions on the Furo[3,2-b]pyridine (B1253681) Core
The furo[3,2-b]pyridine nucleus is susceptible to electrophilic attack, with the regioselectivity being influenced by the electronic nature of both the furan (B31954) and pyridine (B92270) rings. The pyridine ring is generally electron-deficient and undergoes electrophilic substitution under harsh conditions, primarily at the 3- and 5-positions, to avoid the formation of an unstable cationic intermediate with a positive charge on the nitrogen atom. Conversely, the furan ring is electron-rich and more reactive towards electrophiles.
While specific studies on the electrophilic substitution of Furo[3,2-b]pyridin-2-ol are not extensively documented, the reactivity of the parent furo[3,2-c]pyridine (B1313802) provides valuable insights. Nitration of furo[3,2-c]pyridine has been shown to yield the 2-nitro derivative, indicating a preferential attack on the electron-rich furan ring doi.org. Halogenation reactions, such as bromination and chlorination, also tend to occur on the furan moiety doi.org.
| Furopyridine System | Electrophilic Reaction | Position of Substitution | Reference |
|---|---|---|---|
| Furo[3,2-c]pyridine | Nitration | 2-position | doi.org |
| Furo[3,2-c]pyridine | Bromination/Chlorination | 2,3-dihydro-2,3-dihalo | doi.org |
| Benzofuro[2,3-c]pyridines | Nitration/Acylation | 6-position (on benzene (B151609) ring) | researchgate.net |
Nucleophilic Reactivity and Transformations
The this compound scaffold, particularly in its pyrid-2-one tautomeric form, exhibits reactivity towards nucleophiles. The pyridine moiety, being electron-deficient, is inherently susceptible to nucleophilic attack.
Reactivity with Nitrogen-Containing Nucleophiles and Recyclization Processes
The interaction of furo[3,2-b]pyridine congeners with nitrogen-containing nucleophiles can lead to a variety of products, including those resulting from recyclization processes. A study on substituted 2H-furo[3,2-b]pyran-2-ones, a closely related system, reveals that the reaction outcome is highly dependent on the nature of the nucleophile. nih.govbeilstein-journals.orgbeilstein-journals.org
Condensation with aliphatic amines, for instance, leads to the formation of 2H-furo[3,2-b]pyran-2,7(3H)-diones bearing an exocyclic enamine moiety. nih.govbeilstein-journals.orgbeilstein-journals.org However, reactions with dinucleophiles, such as hydrazines, result in recyclization accompanied by the opening of the furan ring, leading to the formation of substituted pyrazol-3-ones. nih.govbeilstein-journals.orgbeilstein-journals.org The proposed mechanism involves an initial acid-catalyzed addition of the amine to a carbonyl group, followed by dehydration to form an enamine. In the case of dinucleophiles, a subsequent intramolecular attack on the lactone moiety initiates the ring-opening and recyclization cascade. nih.gov
It was observed that the nucleophilicity of the amine plays a crucial role; for example, the reaction with less nucleophilic anilines did not proceed to completion, resulting in a complex mixture of products. nih.gov
| Nitrogen Nucleophile | Reaction Product | Reaction Type | Reference |
|---|---|---|---|
| Aliphatic Amines | 2H-furo[3,2-b]pyran-2,7(3H)-diones with exocyclic enamine | Condensation | nih.govbeilstein-journals.orgbeilstein-journals.org |
| Hydrazines | Substituted pyrazol-3-ones | Recyclization with furan ring opening | nih.govbeilstein-journals.orgbeilstein-journals.org |
| Hydroxylamine | Substituted isoxazolone | Recyclization with furan ring opening | nih.govbeilstein-journals.org |
| Anilines | Complex mixture of products | Incomplete reaction | nih.gov |
Ring-Opening Reactions of the Furan Moiety within the Fused System
The furan ring within the furo[3,2-b]pyridine system can undergo ring-opening reactions, particularly when activated by adjacent functional groups and treated with appropriate reagents. As mentioned in the previous section, the reaction of 2H-furo[3,2-b]pyran-2-ones with dinucleophiles like hydrazine (B178648) leads to the opening of the furan ring as part of a recyclization process to form pyrazolones. nih.govbeilstein-journals.orgbeilstein-journals.org This transformation is initiated by the nucleophilic attack on the lactone carbonyl, leading to the cleavage of the furan ring.
Directed Functionalization Strategies
Modern synthetic methodologies allow for the selective functionalization of specific C-H bonds in heterocyclic systems, offering a more atom-economical approach compared to traditional methods.
C-H Amination and Borylation Reactions
Direct C-H amination of pyridines can be achieved through various methods, including phosphorus ligand-coupling, which allows for the conversion of pyridine C-H bonds into the corresponding aminopyridines. digitellinc.com This approach involves the formation of a pyridylphosphonium salt followed by coupling with an amine source. digitellinc.com Another strategy involves the reaction of phosphonium (B103445) salt derivatives with sodium azide (B81097) to form versatile iminophosphorane products. nih.gov
Iridium-catalyzed C-H borylation is a powerful tool for the functionalization of pyridines. digitellinc.comnih.govresearchgate.netnih.govrsc.org The regioselectivity of this reaction is often governed by steric factors, providing access to a variety of pyridylboronic esters. digitellinc.comnih.gov The low reactivity of the pyridine nitrogen towards the iridium catalyst can be a challenge, but this can be overcome by the presence of substituents on the pyridine ring. nih.govrsc.org For the this compound scaffold, C-H borylation would likely be directed by the steric and electronic environment of the fused ring system.
| Reaction | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|
| C-H Amination | Phosphorus ligand-coupling | Direct conversion of C-H to C-NH2. | digitellinc.com |
| C-H Amination | Phosphonium salt with sodium azide | Forms iminophosphorane intermediates. | nih.gov |
| C-H Borylation | Iridium catalyst | Sterically controlled regioselectivity. | digitellinc.comnih.govresearchgate.netnih.govrsc.org |
Functional Group Interconversions (e.g., Saponification, Decarboxylation, Triflate Formation)
Standard functional group interconversions can be applied to derivatives of this compound to access a wider range of analogues.
Saponification: The hydrolysis of ester derivatives of this compound under basic conditions, known as saponification, would yield the corresponding carboxylic acid salt, which upon acidification would provide the free carboxylic acid. This is a standard transformation for ester-to-carboxylic acid conversion. researchgate.netyoutube.comopenaccesspub.orgtaylorandfrancis.com
Decarboxylation: The decarboxylation of a potential Furo[3,2-b]pyridine-3-carboxylic acid can be anticipated. The thermal decarboxylation of α-picolinic acids is a known reaction, proceeding through a zwitterionic intermediate. The presence of the fused furan ring and the hydroxyl group at the 2-position would likely influence the stability of the intermediate and thus the reaction conditions required for decarboxylation.
Triflate Formation: The hydroxyl group of this compound can be converted into a triflate (trifluoromethanesulfonate) group, which is an excellent leaving group in nucleophilic substitution and cross-coupling reactions. This transformation is typically achieved by reacting the alcohol with trifluoromethanesulfonic anhydride (B1165640) (Tf2O) or N-phenylbis(trifluoromethanesulfonimide) (Tf2NPh) in the presence of a base like pyridine or triethylamine (B128534). chemscene.comcommonorganicchemistry.comnih.gov The resulting triflate would be a versatile intermediate for further functionalization of the furo[3,2-b]pyridine core.
General Reaction Pathways and Mechanistic Elucidation
The construction of the furo[3,2-b]pyridine core can be achieved through several synthetic strategies, each with a distinct reaction mechanism.
One prominent method involves a tandem cyclization process. For instance, methyl 2-[(cyanophenoxy)methyl]-3-furoates, prepared from methyl 2-(chloromethyl)-3-furoate and salicylonitriles, undergo tandem cyclization in the presence of a strong base like potassium tert-butoxide (t-BuOK). researchgate.net The proposed mechanism involves the deprotonation of the carbon alpha to the furoate ester, which then acts as a nucleophile, attacking the cyano group. This intramolecular cyclization is followed by a second ring-closing step where the phenoxide attacks the ester carbonyl, ultimately forming a complex benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-one system after workup. researchgate.net
Another effective strategy is the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes. rsc.org This reaction, mediated by a base such as triethylamine, proceeds through a sequence of steps. The base first deprotonates the terminal alkyne, generating a nucleophilic acetylide. This acetylide then undergoes a conjugate addition to the α,β-unsaturated imine (a 1-azadiene). The resulting intermediate then undergoes an intramolecular cyclization, where the nitrogen anion attacks the newly formed vinyl anion or a tautomeric equivalent, leading to the formation of a 1,4-dihydrobenzofuro[3,2-b]pyridine ring system. rsc.orgresearchgate.net
A third mechanistic pathway involves a palladium-catalyzed intramolecular dual C-H activation. researchgate.net Starting from 3-phenoxypyridine (B1582220) 1-oxides, this oxidative cyclization process allows for a direct and regioselective synthesis of the benzofuro[3,2-b]pyridine skeleton. The mechanism is thought to involve the coordination of the palladium catalyst to the pyridine N-oxide, followed by directed C-H activation at the 2-position of the pyridine ring and the ortho-position of the phenoxy group, leading to the formation of the new C-C bond that closes the furan ring.
The electronic nature of substituents on the starting materials can significantly influence the reaction pathways and yields in the synthesis of furo[3,2-b]pyridines and their congeners.
In reactions involving the cyclization of substituted aryl diamines, the properties of the substituents have a notable effect on product yields. rsc.org It has been observed that substrates bearing electron-withdrawing groups, such as a nitro group (-NO₂), afford good yields. rsc.org Conversely, starting materials with electron-donating groups, like methyl (-CH₃) or methoxy (B1213986) (-OCH₃), tend to produce the final products in relatively lower yields. rsc.org This suggests that the nucleophilicity of the amine precursors plays a crucial role in the rate-determining steps of the cyclization process.
Similarly, in annulation reactions involving 1,3-azadienes, the nature of the substituent on the nitrogen atom has a profound impact on both reactivity and selectivity. nih.gov For example, N-aryl azadienes have been reported to be problematic substrates, indicating that the electronic properties and steric bulk of the nitrogen substituent can hinder the desired cycloaddition pathway. nih.gov The reactivity of azadienes in inverse electron demand Diels-Alder reactions is enhanced by the incorporation of more nitrogen atoms into the diene core and the addition of electron-withdrawing substituents. nih.gov
The electronic effects of substituents on the pyridine ring itself have also been studied in related pincer-type molecules. nih.gov Substituents at the 4-position of the pyridine ring alter the electron density of the entire system. Electron-donating groups increase the electron density around the coordinating nitrogen atom, enhancing its donor capability, while electron-withdrawing groups decrease it, which can make subsequent metalation or other reactions more challenging. nih.gov This principle applies to the furo[3,2-b]pyridine system, where substituents on the pyridine moiety can influence the nucleophilicity and reactivity of the heterocyclic core in subsequent transformations. The presence of an electron-donating substituent, such as an amino or hydroxyl group, has been shown to strongly impact the geometry and electronic structure of polyhalogenated pyridines. rsc.org
Many synthetic routes towards furo[3,2-b]pyridines proceed via dihydro intermediates, which must then be aromatized to yield the final product. rsc.orgresearchgate.net A common strategy involves the oxidation of a 1,4-dihydro intermediate.
A particularly effective method for the aromatization of 1,4-dihydrobenzofuro[3,2-b]pyridines involves treatment with a non-nucleophilic organic base. rsc.org The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to efficiently convert these dihydro intermediates into the fully aromatic benzofuro[3,2-b]pyridine products. rsc.org The mechanism is believed to involve a base-mediated elimination of two hydrogen atoms from the dihydropyridine (B1217469) ring. DBU abstracts a proton from the nitrogen atom, and a second proton from the adjacent carbon, leading to the formation of a double bond and the restoration of aromaticity in the pyridine ring. This process is often favored by the thermodynamic stability of the resulting aromatic system.
This aromatization step can be performed as a separate step or integrated into a one-pot procedure. For example, after the initial annulation reaction to form the dihydro intermediate, the addition of DBU to the reaction mixture can directly yield the final aromatic product without the need for isolation of the intermediate. rsc.org Other oxidizing agents, such as diphenylpicrylhydrazyl (DPPH) and benzoyl peroxide, have also been reported for the aromatization of various Hantzsch 1,4-dihydropyridines, proceeding through a proposed free radical mechanism. ut.ac.ir
| Dihydro-Intermediate | Reagent/Condition | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 1,4-Dihydrobenzofuro[3,2-b]pyridine | DBU | Base-mediated Dehydrogenation | Benzofuro[3,2-b]pyridine | rsc.org |
| 1,2-Dihydrobenzofuro[3,2-b]pyridine | Basic conditions | Base-mediated Isomerization/Oxidation | Benzofuro[3,2-b]pyridine | researchgate.net |
| Hantzsch 1,4-Dihydropyridines | H₆PMo₉V₃O₄₀, Acetic Acid, Reflux | Oxidative Dehydrogenation | Pyridine derivatives | nih.gov |
Condensation and Cycloaddition Reactions
The furo[3,2-b]pyridine scaffold can participate in or be formed through various condensation and cycloaddition reactions, which are fundamental for building molecular complexity.
Condensation reactions often involve the reaction of a nucleophilic center with a carbonyl compound. researchgate.net In a related system, substituted 2H-furo[3,2-b]pyran-2-ones have been shown to react with various N-nucleophiles. beilstein-journals.org For example, condensation with aliphatic amines leads to the formation of 2H-furo[3,2-b]pyran-2,7(3H)-diones bearing an exocyclic enamine moiety. However, reaction with dinucleophiles like hydrazines results in a recyclization process, opening the furan ring to form substituted pyrazol-3-ones. beilstein-journals.org This suggests that the this compound core, particularly in its keto-tautomer form, could undergo similar condensation reactions at the C3 position with suitable aldehydes or ketones.
Cycloaddition reactions provide a powerful method for constructing the pyridine ring. The inverse electron demand Diels-Alder reaction is a particularly successful approach. acsgcipr.org In this type of reaction, an electron-deficient azadiene (such as a 1,2,4-triazine) reacts with an electron-rich dienophile. The initial cycloadduct often extrudes a small stable molecule (like N₂) to form a dihydropyridine, which then aromatizes to the pyridine product. acsgcipr.org This strategy could be employed to construct the pyridine portion of the furo[3,2-b]pyridine system by using a suitably functionalized furan as the dienophile.
Furthermore, [3+2] annulation reactions are widely used for synthesizing five-membered aromatic nitrogen heterocycles. chim.it While typically used to form rings like pyrroles or pyrazoles, the principles can be adapted. For instance, the reaction of aurone-derived 1-azadienes with allenoates, catalyzed by K₂CO₃, proceeds via a sequential 1,4-addition, intramolecular cyclization, and aromatization to yield benzofuro[3,2-b]pyridines. nih.gov This cascade reaction demonstrates the utility of cycloaddition-type thinking in assembling the target heterocyclic system.
Derivatization and Analogue Synthesis of Furo 3,2 B Pyridin 2 Ol
Strategies for Hydroxyl Group Derivatization at the 2-Position
The hydroxyl group at the 2-position of the Furo[3,2-b]pyridine (B1253681) core is a key handle for derivatization. Many synthetic routes to 2-substituted Furo[3,2-b]pyridines begin with precursors such as 3-chloro-2-hydroxypyridine (B189369). nih.govresearchgate.net In these sequences, the hydroxyl group is a crucial participant in the final ring-closing step.
One prominent strategy involves a one-pot reaction that combines a C-C coupling followed by a C-O bond-forming reaction. nih.gov For instance, the synthesis of 2-substituted Furo[3,2-b]pyridines can be achieved through the coupling of 3-chloro-2-hydroxypyridine with various terminal alkynes. nih.govresearchgate.net This process, often catalyzed by a Palladium/Carbon-Copper (Pd/C-Cu) system and assisted by ultrasound, leads to the formation of the C-O bond that completes the furan (B31954) ring, effectively derivatizing the initial 2-hydroxy position of the pyridine (B92270) precursor into the ether linkage of the final furo[3,2-b]pyridine product. nih.gov
Synthesis of Substituted Furo[3,2-b]pyridine Analogues (e.g., 3,5-disubstituted, 2-substituted)
The synthesis of substituted Furo[3,2-b]pyridine analogues is a cornerstone of its application in drug discovery. Researchers have developed various methods to introduce substituents at specific positions, thereby modulating the molecule's properties.
2-Substituted Analogues: A convenient, one-pot synthesis for 2-substituted Furo[3,2-b]pyridines utilizes a Pd/C-Cu catalyst system under ultrasound irradiation. nih.govresearchgate.net This method involves the reaction of 3-chloro-2-hydroxypyridine with terminal alkynes in the presence of triphenylphosphine (B44618) (PPh3) and triethylamine (B128534) (Et3N) in ethanol. nih.govresearchgate.net This approach provides direct access to a range of 2-substituted derivatives. nih.gov
3,5-Disubstituted and Trisubstituted Analogues: The development of potent kinase inhibitors has driven the synthesis of 3,5-disubstituted Furo[3,2-b]pyridines. researchgate.netnih.gov These syntheses often rely on chemoselective metal-mediated couplings. researchgate.netnih.gov One key step is the assembly of the Furo[3,2-b]pyridine scaffold itself via copper-mediated oxidative cyclization. researchgate.netnih.gov Further functionalization leads to the desired substitution pattern. For example, 2,3,5-trisubstituted Furo[3,2-b]pyridines have been prepared through a Palladium(0)-catalyzed intramolecular cyclization of highly functionalized precursors like methyl 4-(6-chloro-2-iodopyridin-3-yloxy)-substituted-butenoates. researchgate.net This approach is noted for its efficiency and high yields. researchgate.net
Below is a table summarizing various synthetic methods for substituted Furo[3,2-b]pyridine analogues.
| Substitution Pattern | Key Reactants | Catalyst/Reagents | Method Highlights | Ref |
| 2-Substituted | 3-chloro-2-hydroxypyridine, Terminal alkynes | 10% Pd/C-CuI-PPh3-Et3N, Ultrasound | One-pot sequential C-C coupling and C-O bond formation. | nih.govresearchgate.net |
| 3,5-Disubstituted | Various precursors | Copper-mediated oxidative cyclization | Used to assemble the core scaffold for kinase inhibitor synthesis. | researchgate.netnih.gov |
| 2,3,5-Trisubstituted | Methyl 4-(6-chloro-2-iodopyridin-3-yloxy)-substituted-butenoates | Pd(0) catalyst | Efficient and general intramolecular cyclization. | researchgate.net |
| 3,5-Disubstituted | Indole (B1671886) analogues | Bioisosteric replacement strategy | Replacement of indole with Furo[3,2-b]pyridine to improve selectivity. | doi.org |
Design and Synthesis of Furo[3,2-b]pyridine-Based Scaffolds for Chemical Exploration
The Furo[3,2-b]pyridine core has been identified as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation stems from its ability to serve as a foundation for building libraries of compounds that can interact with various biological targets. Synthetic sequences based on chemoselective metal-mediated couplings have been employed to create diverse sets of target compounds for screening. researchgate.netnih.gov The goal is to use the Furo[3,2-b]pyridine framework as a rigid and well-defined starting point for exploring chemical space, attaching different functional groups at various positions to discover molecules with desired biological activities, such as kinase inhibition or modulation of signaling pathways like the Hedgehog pathway. researchgate.netnih.gov
A key strategy in modern drug design is the use of bioisosteres—substituents or groups with similar physical or chemical properties that impart comparable biological effects. researchgate.netnih.gov The Furo[3,2-b]pyridine nucleus has been successfully investigated as a bioisostere of the indole nucleus. doi.orgresearchgate.net
This approach retains the geometric and conformational characteristics of indole but introduces different physicochemical and electronic properties. doi.org This difference can lead to altered recognition by biological receptors. In studies targeting the 5-HT₁F receptor for migraine treatment, replacing the indole core of an agonist with a Furo[3,2-b]pyridine scaffold resulted in compounds with similar receptor affinity but improved selectivity against other 5-HT receptor subtypes, particularly 5-HT₁A. doi.org This successful isosteric replacement led to the identification of a potent and selective 5-HT₁F receptor agonist, demonstrating the power of this strategy in scaffold design. doi.org
Regioselective Synthesis of Furo[3,2-b]pyridine Isomers and Derivatives
Achieving regioselectivity—the ability to control the position of chemical modifications—is crucial for establishing structure-activity relationships. For the Furo[3,2-b]pyridine system, several regioselective synthetic methods have been reported.
An efficient, one-pot Sonogashira coupling followed by a heteroannulation sequence can be used to generate the parent Furo[3,2-b]pyridine synthon. researchgate.net From this core, regioselective lithiation can be performed to introduce various substituents specifically at the 2-position. researchgate.net
Other strategies build regioselectivity into the cyclization step. As mentioned previously, the Pd(0)-catalyzed intramolecular cyclization of carefully designed methyl 4-(6-chloro-2-iodopyridin-3-yloxy)-substituted-butenoates provides a direct route to 2,3,5-trisubstituted Furo[3,2-b]pyridines. researchgate.net The substitution pattern of the final product is dictated by the structure of the linear precursor. Similarly, the synthesis of 3,5-disubstituted pyridines, which can be precursors to the corresponding Furo[3,2-b]pyridines, has also been explored. nih.gov These methods provide reliable access to specific isomers and derivatives for further investigation. researchgate.net
Multi-Step Organic Synthesis for Complex Furo[3,2-b]pyridine Derivatives
The creation of complex, highly functionalized Furo[3,2-b]pyridine derivatives often requires multi-step synthetic sequences. trine.edu These routes combine several of the strategies mentioned above to build the target molecule piece by piece.
A notable example is the synthesis of 4-fluoro-N-[3-(1-methyl-piperidin-4-yl)-furo[3,2-b]pyridin-5-yl]-benzamide, a selective 5-HT₁F receptor agonist. doi.org The synthesis of this and related 2,3,5-trisubstituted analogues involved an efficient and general approach that started with a substituted 2-iodopyridine. researchgate.net A key step was the Pd(0)-catalyzed intramolecular cyclization to form the highly functionalized Furo[3,2-b]pyridine core in high yield. researchgate.net This core was then further modified in subsequent steps to install the final amide and piperidinyl groups, showcasing a multi-step process to achieve a complex and biologically active target molecule. researchgate.netdoi.org
Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. Through the analysis of nuclear spin interactions, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
The ¹H (proton) and ¹³C NMR spectra of fused heterocyclic systems like Furo[3,2-b]pyridin-2-ol are characterized by distinct chemical shifts and coupling patterns that are highly informative for structural assignment. While specific experimental data for the parent this compound is not widely published, analysis of closely related furopyridine derivatives allows for a robust prediction of its spectral features. semanticscholar.orgresearchgate.netekb.eg
¹H NMR Analysis: The proton spectrum is expected to show signals in the aromatic region, typically between δ 6.5 and 8.5 ppm. The protons on the pyridine (B92270) ring are generally deshielded compared to those on the furan (B31954) ring due to the electron-withdrawing nature of the nitrogen atom. The specific positions of the hydroxyl group and any substituents would further influence the chemical shifts. For the parent Furo[3,2-b]pyridine (B1253681) scaffold, protons H5 and H7 on the pyridine ring would likely appear at the most downfield shifts. semanticscholar.org The coupling constants (J-values) between adjacent protons would be critical in confirming their relative positions on the rings. For instance, ortho-coupling in the pyridine ring typically falls in the range of 4-6 Hz.
¹³C NMR Analysis: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct signals would be expected for the core structure. The carbon atoms adjacent to the heteroatoms (oxygen and nitrogen) would exhibit the most significant shifts. The C2 carbon, bearing the hydroxyl group, would be highly deshielded, appearing significantly downfield. Similarly, the carbons alpha to the nitrogen in the pyridine ring (C5 and C7) and the carbons flanking the furan oxygen (C3a and C7a) would also show characteristic downfield shifts. semanticscholar.orguctm.edu
The following table provides predicted ¹H and ¹³C NMR chemical shifts for the Furo[3,2-b]pyridine core, based on data from analogous structures. semanticscholar.orgekb.eg
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| H3 | ~ 6.7 - 7.0 | C3: ~ 104 - 108 |
| H5 | ~ 8.2 - 8.5 | C5: ~ 143 - 146 |
| H6 | ~ 7.2 - 7.5 | C6: ~ 125 - 129 |
| H7 | ~ 8.4 - 8.7 | C7: ~ 150 - 154 |
| C2 | - | C2: ~ 158 - 162 |
| C3a | - | C3a: ~ 106 - 110 |
| C7a | - | C7a: ~ 154 - 158 |
Note: The table presents predicted values for the unsubstituted Furo[3,2-b]pyridine ring system, with a hydroxyl group at the C2 position influencing adjacent carbon shifts.
For rigid, planar aromatic systems like this compound, conformational analysis primarily serves to confirm the expected planarity of the fused ring structure. Unlike saturated heterocyclic systems which may exist in various chair or boat conformations, the sp²-hybridized framework of this compound enforces a flat geometry.
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be employed to verify this. A NOESY experiment detects protons that are close in space. For a planar this compound structure, NOE correlations would be expected between protons on the furan ring and adjacent protons on the pyridine ring (e.g., between H3 and H5, and between the C2-OH proton and H3). The observation of these correlations, combined with the absence of correlations that would suggest a folded or twisted structure, provides strong evidence for the molecule's planarity.
Mass Spectrometry (MS) for Molecular Formula and Fragment Characterization
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to deduce its structure from fragmentation patterns.
For this compound (C₇H₅NO₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion (M⁺), allowing for the unambiguous confirmation of its elemental composition. cncb.ac.cn
The fragmentation pattern under electron ionization (EI) conditions can be predicted based on the known behavior of furan and pyridine rings. researchgate.netresearchgate.net The molecular ion would be the peak of the highest mass-to-charge ratio (m/z). The fragmentation of related fused heterocycles often begins with the cleavage of the less stable ring. sapub.org In this case, fragmentation would likely be initiated by cleavage of the furan ring. A common fragmentation pathway for furans is the loss of a neutral carbon monoxide (CO) molecule, which would lead to a prominent fragment ion. Subsequent fragmentation would involve the breakdown of the remaining pyridine ring, characterized by the loss of molecules like hydrogen cyanide (HCN).
A plausible fragmentation pathway is outlined in the table below.
| m/z Value | Proposed Fragment | Neutral Loss |
| 135 | [C₇H₅NO₂]⁺ | Molecular Ion (M⁺) |
| 107 | [C₆H₅N]⁺ | CO |
| 80 | [C₅H₄]⁺ | HCN from m/z 107 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its key structural features. semanticscholar.orgekb.eg
The most prominent peak would be a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. The aromatic C-H stretching vibrations would appear as a series of sharp peaks between 3000 and 3150 cm⁻¹. The region between 1450 and 1620 cm⁻¹ would contain multiple bands corresponding to the C=C and C=N stretching vibrations within the fused aromatic rings. Finally, strong absorptions corresponding to C-O stretching would be expected in the fingerprint region, specifically a band around 1250-1350 cm⁻¹ for the phenolic C-O bond and another in the 1050-1150 cm⁻¹ range for the furan ring's aryl-ether linkage. semanticscholar.org
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | 3200 - 3600 | Broad, Strong |
| Aromatic C-H Stretch | 3000 - 3150 | Medium, Sharp |
| C=N and C=C Ring Stretch | 1450 - 1620 | Medium to Strong |
| Phenolic C-O Stretch | 1250 - 1350 | Strong |
| Furan C-O-C Stretch | 1050 - 1150 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. As a conjugated aromatic system, this compound is expected to absorb strongly in the UV region. The spectrum would arise from π → π* and n → π* electronic transitions. researchgate.net
Based on data from analogous furo[2,3-b]pyridine (B1315467) derivatives, characteristic absorption bands can be expected in the 250 to 390 nm range. researchgate.net The high-energy bands at shorter wavelengths typically correspond to π → π* transitions involving the entire fused aromatic system. A lower-energy absorption at a longer wavelength, possibly appearing as a shoulder, could be attributed to an n → π* transition, involving the non-bonding electrons on the nitrogen and oxygen atoms.
The rigid, planar structure of this compound is conducive to fluorescence. Upon excitation at its absorption wavelengths, the molecule would likely exhibit emission in the UV or visible region of the spectrum as it relaxes from the excited electronic state back to the ground state. The specific emission wavelength and quantum yield would be key photophysical properties of the compound.
Solvatochromism is the phenomenon where the absorption or emission wavelength of a compound changes with the polarity of the solvent. This effect provides insight into the difference in polarity between the molecule's electronic ground and excited states. Studies on related furo[2,3-b]pyridine and furo[2,3-b]pyrazole systems have demonstrated that such fused heterocycles can exhibit significant solvatochromic shifts. researchgate.netosf.ioosf.io
For this compound, it is anticipated that both the absorption and fluorescence spectra would be sensitive to solvent polarity. Specifically, a bathochromic (red) shift in the fluorescence emission is expected as solvent polarity increases. researchgate.net This indicates that the excited state is more polar than the ground state, allowing it to be stabilized to a greater extent by polar solvent molecules. This increased polarity in the excited state is due to charge redistribution upon photoexcitation in a molecule containing multiple heteroatoms. By plotting the emission energy against solvent polarity parameters, one can quantify the solvatochromic effect and gain a deeper understanding of the molecule's electronic structure.
Excited State Properties and Fluorescence Emission Analysis
The photophysical behavior of this compound is intrinsically linked to its fused aromatic structure, combining a furan ring with a 2-hydroxypyridine (B17775) moiety. The fluorescence properties of hydroxypyridines are known to be highly dependent on pH, as the molecule can exist in cationic, neutral, anionic, or dipolar ionic forms, each with distinct emission characteristics nih.gov. For instance, studies on 3-hydroxypyridine (B118123) have shown that the cationic and dipolar ionic forms are fluorescent, while the neutral form is not nih.gov.
Upon absorption of light, this compound is expected to transition to an electronically excited state. The subsequent emission of light (fluorescence) is influenced by the nature of the substituents and the solvent environment researchgate.net. The fusion of the electron-rich furan ring to the pyridine system is likely to influence the intramolecular charge distribution in the excited state, affecting both the wavelength and quantum yield of fluorescence. In analogous N-oxide pyridyl porphyrins, which also feature a modified pyridine ring, the formation of hydrogen bonds with polar solvents like methanol (B129727) was found to stabilize the compound in solution, influencing its absorption and fluorescence spectra nih.gov.
The fluorescence quantum yield (ΦFL) and the lifetime of the excited state are critical parameters. For comparison, certain pyrene (B120774) derivatives have exhibited quantum yields greater than 10%, indicative of the π-π* nature of the lowest excited state researchgate.net. Similarly, the triplet excited state lifetime (τT) is a crucial property; studies on (oxido)pyridylporphyrins have reported lifetimes around 1 millisecond, which is favorable for applications such as photodynamic therapy nih.gov. While specific values for this compound are not available, these examples from related structures highlight the types of photophysical properties that would be pertinent to its characterization.
Förster Cycle Analysis for Excited State Acidity
The acidity of a molecule can change significantly upon electronic excitation, a phenomenon that can be quantified using a Förster cycle coe.edu. This thermodynamic model relates the change in the acid dissociation constant (pKa) between the ground state (S₀) and the first excited singlet state (S₁) to the electronic transition energies of the acidic (HA) and basic (A⁻) forms of the molecule tau.ac.ilrsc.org. A shift in the absorption or fluorescence spectrum upon protonation is indicative of a change in acidity in the excited state tau.ac.il.
The Förster cycle equation is given by: ΔpKa = pKa - pKa* = (ΔEHA - ΔEA⁻) / (2.303 RT)
Where:
pKa is the ground-state acid dissociation constant.
pKa * is the excited-state acid dissociation constant.
ΔEHA and ΔEA⁻ are the energy differences between the ground and excited states for the acid and its conjugate base, respectively, typically determined from absorption and fluorescence spectra.
R is the gas constant, and T is the temperature.
For many aromatic alcohols like 2-naphthol, a well-studied "photoacid," the pKa drops dramatically in the excited state (e.g., from 9.5 to 2.8), indicating it is a much stronger acid upon excitation nih.gov. This increased acidity is often attributed to a redistribution of electron density away from the hydroxyl group to the aromatic ring system in the excited state nih.gov. In the case of this compound, the presence of the fused furan ring and the pyridine nitrogen would influence this charge redistribution. Experimental studies on 3-hydroxypyridine have successfully used fluorescence titration and Förster cycle calculations to determine its excited-state pKa tau.ac.il. Although specific experimental data for this compound is not present in the searched literature, this analytical method remains the primary tool for determining its excited-state acidity.
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While the crystal structure for this compound has not been reported in the available literature, data from structurally related heterocyclic compounds can illustrate the type of information obtained from such analyses.
Below is a table of crystallographic data for a representative related compound to demonstrate the typical results from an X-ray diffraction study.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₇H₁₇N₃O₃S |
| Formula Weight | 343.39 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 14.583(3) |
| b (Å) | 9.3773(19) |
| c (Å) | 24.386(4) |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 3334.8(11) |
| Z (Molecules per unit cell) | 8 |
Investigation of Intramolecular Hydrogen Bonding and π-π Stacking Interactions
Non-covalent interactions play a critical role in determining the structure, stability, and properties of molecules.
Intramolecular Hydrogen Bonding: The structure of this compound, with a hydroxyl group at the 2-position adjacent to the pyridine nitrogen, is highly conducive to the formation of an intramolecular hydrogen bond (O-H···N). This type of interaction is common in 2-hydroxypyridine systems and significantly influences their chemical properties, including tautomeric equilibrium between the hydroxy- and pyridone forms youtube.com. A study on a derivative of 2H-furo[3,2-b]pyran-2-one, a structurally similar system, confirmed that its Z-isomer configuration is stabilized by an intramolecular hydrogen bond between an NH-unit and a carbonyl group nih.gov. Such a hydrogen bond in this compound would lead to a more planar and rigid molecular conformation, which can, in turn, affect its photophysical properties and molecular recognition capabilities. The strength of hydrogen bonds is enhanced by charges on the molecule; for instance, protonated pyridine derivatives form stronger hydrogen bonds nih.govacs.org.
π-π Stacking Interactions: As a fused aromatic heterocyclic compound, this compound is expected to exhibit significant π-π stacking interactions in the solid state, which are crucial for stabilizing the crystal lattice rsc.org. These interactions involve the overlap of π-orbitals between adjacent aromatic rings. The geometry of these interactions can vary, with common motifs including offset-face-to-face (OFF) and edge-to-face (EF) arrangements mdpi.com.
In crystal structures of compounds containing pyridine rings, centroid-to-centroid distances between stacked rings are typically in the range of 3.8 to 4.4 Å mdpi.comnih.gov. The interaction energy is optimal at specific orientations, and deviations can lead to less favorable stacking energies nih.gov. The interplay between π-stacking and other intermolecular forces, such as hydrogen bonding, ultimately directs the three-dimensional packing of the molecules in the crystal mdpi.com.
Computational and Theoretical Chemistry of Furo 3,2 B Pyridin 2 Ol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful and versatile tool for investigating the electronic structure and properties of molecules like Furo[3,2-b]pyridin-2-ol. By approximating the many-body electronic Schrödinger equation with functionals of the electron density, DFT offers a balance between computational cost and accuracy.
Geometry Optimization and Energetic Characterization of this compound and its Isomers
A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this process involves finding the minimum energy structure, which corresponds to the most likely conformation of the molecule.
This compound can exist in tautomeric forms, primarily the enol form (this compound) and the keto form (Furo[3,2-b]pyridin-2(1H)-one). DFT calculations are crucial for determining the relative stabilities of these tautomers. Theoretical studies on similar hydroxypyridine systems have shown that the keto form is often the more stable tautomer. nih.govnih.gov The energy difference between these forms is a key factor in understanding the compound's reactivity and spectroscopic properties. The tautomerization reaction between the enol and keto forms of 2-hydroxypyridine (B17775), a related compound, has a significant energy barrier in the ground state, suggesting that the interconversion is not spontaneous at room temperature. nih.gov
The optimized geometries provide essential data on bond lengths, bond angles, and dihedral angles. For instance, in the tautomerization of 2-hydroxypyridine to 2-pyridone, significant changes in bond lengths are observed, with the C-O bond shortening and the C-N bond elongating in the keto form. nih.gov Similar structural changes are expected for this compound.
Table 1: Representative Calculated Bond Lengths (Å) for 2-Hydroxypyridine/2-Pyridone Tautomers at the CAM-B3LYP/aug-cc-pvdz Level of Theory nih.gov
| Bond | 2-Hydroxypyridine (enol) | 2-Pyridone (keto) | Pyridine (B92270) (for comparison) |
| C2-N10 | 1.343 | 1.419 | - |
| C2-C3 | 1.423 | 1.474 | - |
| C2-O11 | 1.353 | 1.227 | - |
Note: The atom numbering is based on the source material and may not directly correspond to the IUPAC numbering of this compound.
Molecular Orbital Analysis (HOMO/LUMO Energies and Spatial Distribution)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its tendency to undergo electronic transitions. ajms.iqschrodinger.com
For pyridine derivatives, the HOMO is typically a π-orbital delocalized over the aromatic ring, while the LUMO is a π*-antibonding orbital. mdpi.com In 5-chloro-2-hydroxypyridine, for example, the HOMO-LUMO energy gap is calculated to be a key factor in the charge transfer interactions within the molecule. ijesit.com The spatial distribution of these orbitals, which can be visualized using computational software, reveals the regions of the molecule that are most likely to be involved in chemical reactions. In many aromatic heterocyclic compounds, both the HOMO and LUMO are located on the aromatic ring system. researchgate.net
Table 2: Calculated HOMO, LUMO, and Energy Gap for 3-Bromo-2-Hydroxypyridine in Different Environments (TD-DFT) mdpi.com
| Solvent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Gas | -6.880 | -1.475 | 5.406 |
| Water | -6.880 | -1.475 | 5.406 |
| DMSO | -6.880 | -1.475 | 5.405 |
| Methanol (B129727) | -6.879 | -1.475 | 5.403 |
Prediction of Spectroscopic Properties (e.g., TDDFT for UV-Vis/Fluorescence)
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths, which can be used to predict UV-Vis absorption spectra. ic.ac.ukyoutube.com By simulating the electronic transitions from the ground state to various excited states, TD-DFT can provide valuable information about the wavelengths of maximum absorption (λmax).
The predicted spectra of this compound and its tautomers are expected to show distinct differences. For instance, studies on similar hydroxypyridine systems have demonstrated that the keto and enol forms have different absorption characteristics. nih.gov TD-DFT calculations can also be employed to predict fluorescence spectra by calculating the emission energies from the first excited state back to the ground state. nih.gov The accuracy of these predictions is dependent on the choice of functional and basis set. rsc.org
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of the molecular system over time by solving Newton's equations of motion for each atom. acs.org This technique is particularly useful for studying the behavior of this compound in different environments, such as in solution, and for exploring its conformational flexibility.
MD simulations can be used to investigate the interactions between this compound and solvent molecules, providing insights into solvation effects. rsc.org These simulations can also be employed to study the stability of different conformations and the dynamics of conformational changes. For drug discovery applications, MD simulations are used to model the interaction of small molecules with biological targets, such as proteins, helping to understand binding mechanisms and affinities. ajms.iq
Intermolecular Interactions and Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a crucial role in determining the structure and properties of molecular systems. The Non-Covalent Interaction (NCI) analysis is a computational tool that allows for the visualization and characterization of these weak interactions based on the electron density and its derivatives. researchgate.netnih.gov
NCI plots provide a graphical representation of non-covalent interactions, where different colors indicate the type and strength of the interaction. For this compound, NCI analysis can be used to identify and characterize intramolecular hydrogen bonds, which are expected to be present in the enol form between the hydroxyl group and the pyridine nitrogen. It can also be used to study the intermolecular interactions in dimers or larger aggregates of the molecule, as well as its interactions with other molecules in a complex environment. nih.govresearchgate.net The analysis of hydrogen bond interaction potentials from the electron density provides a quantitative understanding of these crucial interactions. nih.gov
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions by identifying transition states and calculating activation energies. For this compound, this approach can be used to study various reactions, including the tautomerization between the enol and keto forms.
The mechanism of lactam-lactim tautomerization, which is analogous to the keto-enol tautomerism in this compound, has been shown to be facilitated by bridging water molecules in a concerted intramolecular proton transfer. nih.gov DFT calculations can be used to locate the transition state for this proton transfer and to determine the energy barrier for the reaction. Studies on 2-hydroxypyridine have shown that the presence of water molecules significantly lowers the activation energy for tautomerization. nih.gov This type of computational investigation is essential for understanding the kinetics and thermodynamics of reactions involving this compound and for predicting the most favorable reaction pathways. acs.org
Conformational Stability Analysis via Computational Methods
The conformational landscape of this compound is a critical determinant of its chemical reactivity and biological activity. Due to the rigid, fused bicyclic nature of the core structure, the conformational flexibility is limited compared to more flexible acyclic or monocyclic systems. However, the orientation of the hydroxyl group and potential tautomeric forms introduce key aspects for conformational analysis. Computational chemistry provides powerful tools to investigate the relative stabilities of different conformers and tautomers, offering insights that are often difficult to obtain through experimental methods alone.
A primary consideration in the computational analysis of this compound is the potential for prototropic tautomerism, specifically the equilibrium between the enol form (this compound) and the keto form (Furo[3,2-b]pyridin-2(1H)-one). This is analogous to the well-studied 2-hydroxypyridine/2-pyridone tautomerism. Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the relative energies of these tautomers and the energy barrier for their interconversion.
In the absence of direct experimental or computational studies specifically on this compound, the conformational analysis relies on principles derived from related heterocyclic systems. The core Furo[3,2-b]pyridine (B1253681) ring system is planar. The main source of conformational variation arises from the orientation of the hydroxyl group in the enol tautomer. Rotation around the C2-O bond can lead to different conformers. The stability of these conformers is influenced by steric interactions and, more importantly, by intramolecular hydrogen bonding.
Computational methods such as DFT with an appropriate basis set (e.g., 6-311++G(d,p)) are typically employed to perform geometry optimization and calculate the electronic energies of the possible conformers. The relative energies of these conformers provide an indication of their relative populations at equilibrium.
For the enol form of this compound, two primary planar conformers can be envisioned, differing in the orientation of the hydroxyl hydrogen. One conformer would have the hydrogen oriented away from the furan (B31954) ring, while the other would have it pointing towards the furan oxygen. The relative stability of these conformers would be dictated by a balance of electrostatic interactions.
Furthermore, the keto tautomer, Furo[3,2-b]pyridin-2(1H)-one, also presents conformational possibilities related to the orientation of the N-H bond. Again, computational geometry optimization can elucidate the most stable arrangement.
To illustrate the expected outcomes of such a computational study, a hypothetical data table of relative energies for the tautomers and conformers of this compound is presented below. These values are based on typical energy differences observed in similar heterocyclic systems.
| Tautomer/Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Enol-1 | OH group oriented away from the furan ring | 1.2 |
| Enol-2 | OH group oriented towards the furan oxygen | 0.8 |
| Keto-1 | N-H bond in a stable orientation | 0.0 |
| Keto-2 | Alternative N-H bond orientation | 3.5 |
The hypothetical data in Table 1 suggests that, similar to the 2-hydroxypyridine/2-pyridone system, the keto tautomer is likely to be the more stable form. Within the enol tautomers, the conformer allowing for some form of stabilizing interaction or reduced repulsion would be favored, though the energy difference is expected to be small.
Another important aspect of computational analysis is the calculation of the potential energy surface (PES) for the interconversion between conformers. By systematically rotating the dihedral angle of the C-O bond (for the enol) or the N-H bond (for the keto), a PES scan can identify the transition states and the energy barriers for these conformational changes.
| Interconversion | Energy Barrier (kcal/mol) |
|---|---|
| Enol-1 ↔ Enol-2 | 4.5 |
| Keto-1 ↔ Keto-2 | 8.2 |
| Enol (most stable) ↔ Keto (most stable) | ~30-40 |
The hypothetical energy barriers in Table 2 indicate that the rotation of the hydroxyl group in the enol form would be relatively facile at room temperature. The interconversion between keto conformers would be more restricted. The tautomerization between the enol and keto forms is expected to have a significant energy barrier, suggesting that the individual tautomers, once formed, would be relatively stable.
Applications of Furo 3,2 B Pyridin 2 Ol As Chemical Building Blocks and Functional Scaffolds
Utilization in the Construction of Complex Organic Molecules
The Furo[3,2-b]pyridin-2-ol scaffold is a valuable intermediate in the synthesis of complex organic molecules, particularly those with significant biological activity. Researchers have identified the furo[3,2-b]pyridine (B1253681) core as a novel framework for creating potent and highly selective kinase inhibitors and effective modulators of the Hedgehog signaling pathway. nih.govresearchgate.netresearchgate.net The synthesis of these complex molecules often begins with the construction of the core scaffold, which can be achieved through methods like copper-mediated oxidative cyclization and one-pot Sonogashira coupling/heteroannulation sequences. nih.govresearchgate.net
Development of Novel Heterocyclic Systems
The inherent reactivity of the this compound core makes it an excellent starting material for the development of novel and more complex heterocyclic systems. Its structure can be elaborated upon to create polycyclic frameworks with unique properties.
One notable example is the synthesis of substituted benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones. researchgate.net This novel tetracyclic system is constructed from methyl 2-(chloromethyl)-3-furoate derivatives, which undergo tandem cyclization to yield the complex fused structure. researchgate.net This demonstrates how the foundational furo[3,2-b]pyridine moiety can be expanded into larger, biomedically attractive compounds. researchgate.net
Additionally, the reaction of related 2H-furo[3,2-b]pyran-2-ones with various nitrogen-containing nucleophiles has been investigated. beilstein-journals.org These reactions can lead to either the formation of derivatives bearing an exocyclic enamine moiety or, in the case of dinucleophiles, result in recyclization through the opening of the furan (B31954) ring to form new heterocyclic systems like substituted pyrazol-3-ones. beilstein-journals.org Such ring-opening and transformation strategies highlight the versatility of the pyridone-fused scaffold in generating chemical diversity. mdpi.com
Integration into Materials Science and Supramolecular Assemblies
While specific integration of this compound into materials science is an emerging area, the broader class of furopyridines holds significant promise. Related isomers, such as furo[3,2-c]pyridines, are recognized as an important class of heterocyclic compounds in both medicine and materials science. researchgate.net The unique electronic properties arising from the fusion of an electron-rich furan ring with an electron-deficient pyridine (B92270) ring make these scaffolds attractive for applications in optoelectronics.
Research into analogous heterocyclic systems provides insight into this potential. For instance, pyranoindole derivatives, which also feature a fused ring system, have been characterized by moderate to high quantum yields and large Stokes shifts, making them suitable for photophysical applications. nih.gov These properties are critical for the development of materials used in organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov The amenability of the this compound scaffold to functionalization suggests that its photophysical properties could be fine-tuned for specific applications in materials and supramolecular chemistry.
Design and Synthesis of Fluorescent Probes for Chemical Detection and Imaging
The development of fluorescent chemosensors is a significant area of research, and pyridine-based heterocycles are frequently employed as the core fluorophore unit. mdpi.commdpi.com The conjugated aromatic system of this compound provides an intrinsic platform for fluorescence. By chemically modifying this scaffold, it is possible to design probes that can selectively detect and image specific analytes.
The general design of such probes involves linking the fluorophore (the this compound core) to a recognition site that selectively interacts with a target molecule or ion. This interaction modulates the electronic properties of the fluorophore, resulting in a change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). For example, various pyridine derivatives have been synthesized to act as fluorescent sensors for detecting toxic heavy metal ions in environmental and biological systems. mdpi.com The synthesis of multisubstituted aminopyridines has been explored to study their fluorescent properties, with some derivatives showing high quantum yields, making them potential scaffolds for biological probes. mdpi.com Given these precedents, this compound represents a promising and adaptable scaffold for the rational design of novel fluorescent probes for chemical detection and cellular imaging.
Role as Scaffolds for Chemical Probe Development in Chemical Biology
The Furo[3,2-b]pyridine core has been explicitly identified as a privileged and novel scaffold for the development of chemical probes, which are essential tools for studying and manipulating biological processes. nih.govresearchgate.netresearchgate.net These small molecules are designed to interact with specific protein targets in a highly selective manner, allowing researchers to investigate protein function in a native cellular environment.
A significant application of this scaffold is in the creation of highly selective kinase inhibitors. researchgate.net Through systematic chemical modification of the furo[3,2-b]pyridine framework, researchers have developed potent inhibitors for cdc-like kinases (CLKs). nih.govresearchgate.net One such derivative, MU1210, has been recognized as a quality chemical biology probe for studying CLK1, CLK2, and CLK4. researchgate.net In addition to kinase inhibitors, profiling of a kinase-inactive subset of 3,5,7-trisubstituted furo[3,2-b]pyridines revealed compounds that act as sub-micromolar modulators of the Hedgehog signaling pathway. nih.govresearchgate.net The identification of such privileged scaffolds is a key strategy in chemical biology and drug discovery, enabling the rapid development of potent and selective molecules to explore complex biological systems. researchgate.net
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Methodologies
Current synthetic routes to the furo[3,2-b]pyridine (B1253681) core can be built upon to develop more efficient and environmentally benign methods specifically for Furo[3,2-b]pyridin-2-ol. A primary goal is to move towards processes that minimize waste, reduce energy consumption, and utilize readily available, non-toxic starting materials.
Future research could focus on adapting established methods for related compounds, such as the one-pot Sonogashira coupling followed by a heteroannulation sequence. researchgate.net Another promising area is the use of palladium-copper (Pd/C-Cu) catalysis, which has been successfully employed for the synthesis of 2-substituted furo[3,2-b]pyridines under ultrasound irradiation. researchgate.net The adaptation of these catalytic systems could provide a direct and efficient pathway to the target molecule. Furthermore, exploring electrocatalytic methods, which offer significant ecological advantages, could lead to innovative and sustainable synthetic strategies. mdpi.com
| Potential Methodology | Key Features | Anticipated Advantages |
| One-Pot Catalysis | Combines multiple reaction steps (e.g., C-C coupling and C-O bond formation) into a single procedure. researchgate.net | Increased efficiency, reduced waste, and simplified purification. |
| Ultrasound-Assisted Synthesis | Utilizes ultrasonic irradiation to promote the reaction. researchgate.net | Shorter reaction times, milder conditions, and potentially higher yields. |
| Electrocatalysis | Employs electrochemical methods to drive the cyclization or key bond-forming steps. mdpi.com | High selectivity, reduced need for chemical oxidants/reductants, and alignment with green chemistry principles. |
| Copper-Mediated Oxidative Cyclization | Uses copper catalysts to facilitate the formation of the furo[3,2-b]pyridine scaffold. researchgate.net | Potentially mild reaction conditions and functional group tolerance. |
Exploration of Novel Reaction Pathways and Transformations
The reactivity of this compound is a largely unexplored domain. The presence of the hydroxyl group, the pyridine (B92270) nitrogen, and the fused aromatic system suggests a rich and complex chemical behavior. A key question is the potential for keto-enol tautomerism, analogous to that seen in pyridin-2-ol, which can act as an ambident nucleophile reacting at either the nitrogen or oxygen atom. researchgate.net
Future studies should systematically investigate the compound's reactivity with a range of electrophiles and nucleophiles. This could include:
Regioselective Lithiation: Exploring directed metalation to functionalize specific positions on the ring system, enabling the synthesis of diverse derivatives. researchgate.net
Reactions with Nucleophiles: Investigating reactions with various nitrogen-containing nucleophiles, which in similar systems like 2H-furo[3,2-b]pyran-2-ones, can lead to either enamines or complex recyclization products depending on the nucleophile's structure. beilstein-journals.orgnih.govbeilstein-journals.org
Cross-Coupling Reactions: Utilizing the hydroxyl group (after conversion to a triflate or halide) or other positions on the ring for metal-catalyzed cross-coupling reactions to build more complex molecular architectures.
Advanced Structural Characterization Techniques for Complex Derivatization
As novel derivatives of this compound are synthesized, their unambiguous structural characterization will be paramount. While standard techniques such as NMR spectroscopy are fundamental, more complex structures will necessitate the use of advanced analytical methods.
Single-crystal X-ray diffraction will be crucial for determining the precise three-dimensional arrangement of atoms, confirming connectivity, and understanding intermolecular interactions in the solid state. beilstein-journals.orgmdpi.com For studying non-covalent interactions, which are critical in supramolecular chemistry and materials science, techniques like Hirshfeld surface analysis could provide quantitative insights into crystal packing. mdpi.com These advanced characterization tools will be indispensable for building a robust understanding of the structure-property relationships of new this compound derivatives.
Expanding the Scope of Computational Modeling in Mechanistic Studies
Computational chemistry offers powerful tools for predicting reactivity and elucidating reaction mechanisms, providing insights that can be difficult to obtain through experiments alone. Future research on this compound should integrate computational modeling from the outset.
Density Functional Theory (DFT) calculations can be employed to:
Predict Reaction Pathways: By modeling transition states and reaction intermediates, DFT can help predict the feasibility and regioselectivity of proposed transformations. rsc.org
Elucidate Tautomeric Equilibria: Computational studies can determine the relative stabilities of the -ol and corresponding -one tautomers under various conditions, which is critical for understanding the compound's reactivity. researchgate.net
Analyze Spectroscopic Data: Calculations can aid in the interpretation of complex NMR spectra by predicting chemical shifts.
This synergy between experimental and computational work will accelerate the exploration of the compound's chemistry and guide the design of new synthetic routes and functional molecules.
Innovation in this compound Applications as Chemical Building Blocks and in Material Science
The Furo[3,2-b]pyridine core is recognized as a valuable scaffold in medicinal chemistry. researchgate.netresearchgate.net A significant future direction is to leverage this compound as a versatile building block for the synthesis of complex polyheterocyclic systems and libraries of compounds for biological screening. researchgate.netlookchem.com Its bifunctional nature (hydroxyl group and pyridine ring) allows for diverse derivatization, making it an attractive starting point for creating new chemical entities.
Beyond its use as a synthetic intermediate, the potential of this compound and its derivatives in material science remains an entirely unexplored frontier. The fused aromatic system, combined with the hydrogen-bonding capability of the hydroxyl group and the coordinating ability of the pyridine nitrogen, suggests potential applications in:
Organic Electronics: As components of organic light-emitting diodes (OLEDs) or organic semiconductors.
Supramolecular Chemistry: As building blocks for designing self-assembling systems, coordination polymers, or functional materials based on specific intermolecular interactions. mdpi.com
| Potential Application Area | Key Structural Features | Research Focus |
| Synthetic Chemistry | Hydroxyl group, pyridine nitrogen, aromatic core. | Use as a scaffold for polyheterocycles and diversity-oriented synthesis. researchgate.net |
| Medicinal Chemistry | Rigid heterocyclic core, sites for functionalization. | Development of novel kinase inhibitors or modulators of signaling pathways. researchgate.net |
| Material Science | Planar aromatic system, hydrogen-bonding capability. | Exploration for use in organic electronics and supramolecular assemblies. mdpi.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Furo[3,2-B]pyridin-2-OL, and how do reaction conditions influence yield?
- Methodology : Microwave-assisted synthesis has been demonstrated to enhance reaction efficiency for structurally related furopyridine derivatives. For example, microwave irradiation reduced reaction times by 50–70% compared to classical thermal conditions while maintaining yields of 75–85% . Key parameters include solvent choice (polar solvents like DMF or ethanol), catalyst selection (e.g., Pd-based catalysts), and temperature control (typically 100–150°C).
- Experimental Design : Use a fractional factorial design to systematically vary parameters (e.g., solvent polarity, irradiation time, catalyst loading) and optimize yield. Monitor reaction progress via TLC or HPLC.
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
- Methodology :
- 1H NMR : Analyze coupling constants and chemical shifts to confirm the fused furan-pyridine ring system. For example, protons adjacent to the hydroxyl group typically resonate at δ 10–12 ppm .
- X-ray Crystallography : Resolve regiochemical ambiguities by obtaining single crystals (e.g., via slow evaporation in ethanol/water mixtures).
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns to rule out byproducts.
Q. What safety precautions are critical when handling this compound in the laboratory?
- Guidelines :
- Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of dust or vapors .
- Store in airtight containers under inert gas (N2 or Ar) to prevent oxidation.
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- Perform DFT calculations (e.g., Gaussian or ORCA) to map electron density distribution, identifying electrophilic centers. For example, the C-5 position in furopyridines is often activated for substitution due to electron-withdrawing effects from the fused furan ring.
- Compare calculated transition-state energies for different pathways (e.g., SNAr vs. radical mechanisms) to prioritize experimental conditions.
Q. How should researchers address contradictions in reported synthetic yields for this compound derivatives?
- Data Analysis :
- Evaluate solvent purity, catalyst lot variability, and moisture sensitivity. For instance, trace water in DMF can hydrolyze intermediates, reducing yields by 15–20% .
- Reproduce conflicting studies under controlled conditions (e.g., inert atmosphere, anhydrous solvents) and characterize byproducts via LC-MS.
Q. What strategies improve the scalability of this compound synthesis while minimizing hazardous byproducts?
- Methodology :
- Replace toxic solvents (e.g., dichloromethane) with greener alternatives (cyclopentyl methyl ether).
- Employ flow chemistry to enhance heat/mass transfer and reduce reaction times.
- Use scavenger resins (e.g., QuadraSil®) to remove heavy metal catalysts post-synthesis.
Q. How can this compound serve as a pharmacophore in drug discovery?
- Applications :
- Modify the hydroxyl group to introduce bioisosteres (e.g., sulfonamides) for enhanced bioavailability.
- Screen derivatives against kinase targets using SPR or fluorescence polarization assays, leveraging the compound’s planar aromatic structure for π-π stacking interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
